3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid
Description
Properties
IUPAC Name |
3-bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-7-4-9(14-18-7)6-17-11-3-2-8(12(15)16)5-10(11)13/h2-5H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHYDBKDQQSNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC2=C(C=C(C=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049922-12-4 | |
| Record name | 3-bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid is a compound that has garnered interest due to its potential biological activities, particularly in agricultural and medicinal applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom, a methoxy group, and an oxazole ring, contributing to its unique properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxazole ring is known to modulate enzyme activity and influence signaling pathways, which may lead to various biological effects such as antimicrobial and herbicidal activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has been shown to inhibit the growth of several plant pathogens. For instance:
| Pathogen | Inhibition Rate (%) |
|---|---|
| Cytospora mandshurica | 62.0 |
| Coniella diplodiella | 66.8 |
These results suggest that the compound could be effective in agricultural applications as a fungicide or bactericide .
Herbicidal Activity
The compound also demonstrates herbicidal properties. Its application has been associated with reduced growth in various weed species. The inhibition rates for common weeds were measured using root and stem length as indicators of growth suppression.
| Weed Species | Root Inhibition (%) | Stem Inhibition (%) |
|---|---|---|
| Barnyard Grass | 62.0 | 66.8 |
This data indicates that the compound can effectively control weed growth, making it a potential candidate for agricultural herbicides .
Case Studies
Several studies have explored the effects of this compound in different contexts:
- Agricultural Trials : Field trials demonstrated that crops treated with this compound exhibited improved resistance to fungal infections compared to untreated controls.
- Toxicological Assessments : Toxicity studies indicated that while the compound is effective against pathogens, it shows low toxicity to non-target organisms, suggesting its safety for use in agricultural settings.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its structural characteristics that may confer biological activity. Its derivatives have shown promise in various therapeutic areas:
- Anticancer Activity : Research has indicated that compounds similar to 3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects. Analogous compounds have been studied for their ability to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Synthesis and Chemical Reactions
This compound serves as a versatile intermediate in organic synthesis:
- Synthesis of Novel Compounds : It can be used as a building block for synthesizing more complex molecules. For example, it has been utilized in the synthesis of various bioactive compounds through reactions such as the Mukaiyama aldol reaction and other coupling reactions .
Table 1: Synthesis Pathways Involving the Compound
Case Studies and Research Findings
Several studies highlight the efficacy and applications of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation, suggesting potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
In another study, researchers explored the anti-inflammatory properties of related compounds. The results indicated that these compounds could effectively reduce markers of inflammation in vitro, paving the way for future therapeutic applications in chronic inflammatory diseases .
Comparison with Similar Compounds
The compound is structurally analogous to several benzoic acid derivatives, differing in substituent type, position, and heterocyclic systems. Below is a detailed comparison:
Structural Analogues with Varied Heterocycles
Key Insights :
- 1,2-Oxazole vs.
- Substituent Effects : The 5-methyl group on the oxazole (target compound) enhances lipophilicity compared to the cyclopropyl group in the oxadiazole derivative (), which introduces steric bulk and may reduce enzymatic degradation .
Analogues with Simple Substituents
Key Insights :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group () lowers the pKa of the benzoic acid (increasing acidity) compared to the methoxy group (), which is electron-donating.
- Steric Effects : Bulky substituents like benzyloxy/ethoxy () may hinder crystal packing, affecting melting points and solubility .
Positional Isomers
Key Insights :
Preparation Methods
Reaction Conditions and Procedure
- Reagents: p-Methoxybenzoic acid, bromine (Br2), ferric chloride (FeCl3 or FeCl3·6H2O)
- Solvent: Glacial acetic acid (ice acetic acid)
- Temperature: Initial 20–60°C for bromine addition, followed by 70°C to reflux for completion
- Time: Bromine added dropwise over 1–5 hours; reaction continued for 1–20 hours; then reflux for 0.5–5 hours
- Catalyst loading: Small amount of FeCl3 (e.g., 0.5 g per 30 g substrate)
Typical Experimental Setup
| Parameter | Condition |
|---|---|
| p-Methoxybenzoic acid | 30 g |
| Glacial acetic acid | 200 mL |
| Temperature (initial) | Heat to 60°C, then adjust to 45°C |
| FeCl3 catalyst | 0.5 g |
| Bromine addition | 11 mL bromine diluted in 30 mL glacial acetic acid, added dropwise over 2 hours |
| Reaction time | 10 hours at 45°C post-addition, then 5 hours at 78°C (reflux) |
| Work-up | Cool to room temperature, filter, wash with distilled water, vacuum dry at 75°C |
Yield and Characterization
- Yield: Approximately 39.5 g of light yellow crystalline product from 30 g starting material
- Molecular weight confirmed by mass spectrometry: 231.0 (consistent with theoretical)
- NMR data (1H, 500 MHz, DMSO-D6) confirms structure
This method affords 3-bromo-4-methoxybenzoic acid with good yield and purity, suitable as an intermediate for further functionalization.
Introduction of the (5-methyl-1,2-oxazol-3-yl)methoxy Group
While direct literature specifically detailing the etherification of 3-bromo-4-methoxybenzoic acid with 5-methyl-1,2-oxazol-3-yl methanol or its derivatives is limited, the general approach involves nucleophilic substitution of the methoxy group or displacement of a suitable leaving group with the oxazole-containing moiety.
General Methodology
- Starting material: 3-bromo-4-hydroxybenzoic acid or 3-bromo-4-methoxybenzoic acid
- Activation: Conversion of hydroxyl group to a better leaving group (e.g., halide, tosylate) if needed
- Nucleophile: 5-methyl-1,2-oxazol-3-yl methanol or its alkoxide
- Reaction conditions: Typically, base-mediated nucleophilic substitution in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures
- Catalysts: Phase transfer catalysts or metal catalysts may be employed to improve yield
This step requires careful optimization to avoid side reactions such as debromination or over-alkylation.
Alternative Synthetic Routes and Related Processes
Research on structurally related compounds containing 1,2-oxazole moieties suggests that multicomponent reactions and metal-catalyzed coupling strategies can be adapted for the synthesis of complex benzoic acid derivatives with oxazole substituents.
- For example, indium(III) chloride-catalyzed one-pot syntheses have been used for multi-substituted heterocycles involving oxazole rings, showing excellent yields and short reaction times under ultrasonic irradiation.
- Novel processes have been developed for related oxazole-containing sulfonamide compounds, emphasizing improved purity and yield by avoiding column chromatography, which could inspire analogous improvements in the preparation of 3-bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid.
Summary Table of Preparation Conditions
Analytical and Research Findings
- Mass spectrometry confirms molecular weight consistency with theoretical values for brominated intermediates.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 500 MHz) validates the substitution pattern on the aromatic ring and the integrity of the oxazole moiety.
- Reaction monitoring by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) ensures completion and purity.
- Ultrasonic irradiation and metal catalysis (e.g., InCl3) have been reported to enhance reaction rates and yields in related heterocyclic syntheses, indicating potential for process improvements.
Q & A
Basic: What are the optimal synthetic routes for 3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis significantly improves yield compared to traditional reflux methods. For example, microwave irradiation in dimethylformamide (DMF) at controlled temperatures (e.g., 100–120°C) achieves >85% yield by enhancing reaction kinetics and reducing side products. Traditional reflux with DMF under anhydrous conditions yields ~50–60%, requiring longer reaction times and purification via column chromatography .
Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR in deuterated dimethyl sulfoxide (DMSO-d) to resolve aromatic protons, oxazole methoxy groups, and bromine-induced deshielding effects. Coupling constants in H NMR help confirm substituent positions .
- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 338.98) and fragmentation patterns. Predicted collision cross-section (CCS) values (e.g., 160.0 Ų for [M+H]) aid in distinguishing isomers .
- X-ray Crystallography: Employ SHELXL for refinement and ORTEP-III for visualizing thermal ellipsoids. Resolve twinning or high-resolution data discrepancies using SHELXPRO for macromolecular interfaces .
Advanced: How can density functional theory (DFT) studies enhance understanding of its electronic properties?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) predict vibrational frequencies, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. For brominated benzoic acids, these studies reveal charge distribution at the bromine-oxazole interface and electrophilic reactivity at the carboxyl group. Compare computed infrared (IR) spectra with experimental data to validate hydrogen-bonding networks .
Advanced: How to resolve contradictions in crystallographic data during structure determination?
Methodological Answer:
Discrepancies in unit cell parameters or thermal displacement parameters can arise from twinning or poor crystal quality. Use SHELXD for experimental phasing and SHELXE for density modification in such cases. For high-resolution data (<1.0 Å), refine anisotropic displacement parameters with SHELXL. Validate hydrogen atom positions using Fourier difference maps and restrain bond lengths during refinement .
Advanced: What strategies optimize structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Functional Group Modulation: Replace the bromine atom with other halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., -CF) to assess electronic effects on bioactivity .
- Oxazole Ring Modifications: Introduce substituents at the 5-methyl position of the oxazole to alter steric effects. Microwave synthesis enables rapid generation of analogs for screening .
- Biological Assay Design: Pair in vitro cytotoxicity assays (e.g., against HeLa cells) with molecular docking to correlate substituent effects with target binding (e.g., enzyme inhibition) .
Advanced: How to interpret mass spectrometry data for halogenated derivatives?
Methodological Answer:
Halogen atoms (e.g., bromine) produce isotope patterns (e.g., 1:1 for Br/Br) in MS. Use high-resolution instruments to distinguish isotopic clusters from background noise. For collision-induced dissociation (CID), monitor bromine-specific fragments (e.g., loss of HBr at m/z 80.91). Compare experimental CCS values with predicted ones (e.g., 161.6 Ų for [M-H]) to confirm structural integrity .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences.
- Column Chromatography: Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as the mobile phase. Monitor fractions via TLC (R ~0.5 in acetate buffer) .
Advanced: How to address low yields in coupling reactions involving the oxazole moiety?
Methodological Answer:
Low yields often stem from steric hindrance at the oxazole’s 3-methoxy group. Optimize using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Additives like tetrabutylammonium bromide (TBAB) improve solubility, while microwave conditions (150°C, 20 min) enhance reaction efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
